molecular formula C10H14ClN3O3S B1661518 4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide CAS No. 918330-66-2

4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide

Katalognummer: B1661518
CAS-Nummer: 918330-66-2
Molekulargewicht: 291.76
InChI-Schlüssel: TXGCIGWQKHTOPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide is a chemical compound with the molecular formula C10H14ClN3O3S and a molecular weight of 291.76 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

Major products formed from these reactions include azo compounds, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also interact with proteins and enzymes, further contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-N-(4-aminobutyl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a hydrazinyl group.

    4-Chloro-N-(4-hydroxybutyl)benzene-1-sulfonamide: Similar structure but with a hydroxy group instead of a hydrazinyl group.

    4-Chloro-N-(4-methylbutyl)benzene-1-sulfonamide: Similar structure but with a methyl group instead of a hydrazinyl group.

Uniqueness

4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

918330-66-2

Molekularformel

C10H14ClN3O3S

Molekulargewicht

291.76

IUPAC-Name

4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide

InChI

InChI=1S/C10H14ClN3O3S/c11-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(15)14-12/h3-6,13H,1-2,7,12H2,(H,14,15)

InChI-Schlüssel

TXGCIGWQKHTOPX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)NN)Cl

Kanonische SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)NN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.